molecular formula C8H16N2 B046515 3-(Pentylamino)propanenitrile CAS No. 59676-91-4

3-(Pentylamino)propanenitrile

Cat. No.: B046515
CAS No.: 59676-91-4
M. Wt: 140.23 g/mol
InChI Key: USJGCZUFFGVFMY-UHFFFAOYSA-N
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Description

3-(Pentylamino)propanenitrile is an organic compound with the molecular formula C8H16N2. It is also known by its systematic name, beta-Amylaminopropionitrile. This compound is characterized by the presence of a pentylamino group attached to a propanenitrile backbone. It is used in various research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentylamino)propanenitrile typically involves the reaction of pentylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Pentylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

The reaction is usually performed in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. The industrial production methods also incorporate purification steps to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(Pentylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pentylamino)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Pentylamino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexylamino)propanenitrile
  • 3-(Butylamino)propanenitrile
  • 3-(Ethylamino)propanenitrile

Uniqueness

3-(Pentylamino)propanenitrile is unique due to its specific pentylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis .

Properties

IUPAC Name

3-(pentylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-4-7-10-8-5-6-9/h10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJGCZUFFGVFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375102
Record name 3-(pentylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59676-91-4
Record name 3-(pentylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59676-91-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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